Cas no 881444-58-2 (4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide)

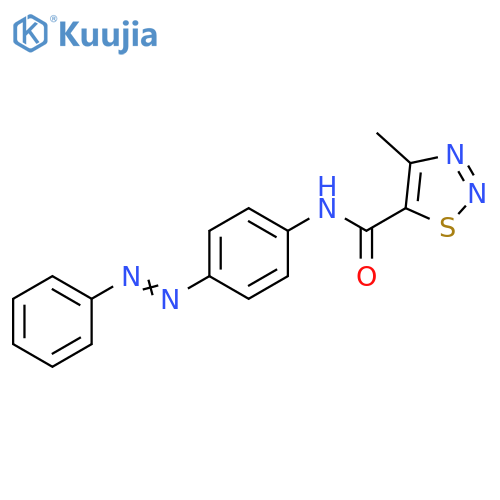

881444-58-2 structure

商品名:4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide

CAS番号:881444-58-2

MF:C16H13N5OS

メガワット:323.372320890427

CID:5475605

4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1,2,3-Thiadiazole-5-carboxamide, 4-methyl-N-[4-(2-phenyldiazenyl)phenyl]-

- 4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide

-

- インチ: 1S/C16H13N5OS/c1-11-15(23-21-18-11)16(22)17-12-7-9-14(10-8-12)20-19-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,22)

- InChIKey: GGJDRFJFSZFCDJ-UHFFFAOYSA-N

- ほほえんだ: S1C(C(NC2=CC=C(N=NC3=CC=CC=C3)C=C2)=O)=C(C)N=N1

4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2630-0186-25mg |

4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |

881444-58-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2630-0186-2μmol |

4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |

881444-58-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2630-0186-5mg |

4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |

881444-58-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2630-0186-4mg |

4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |

881444-58-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2630-0186-10μmol |

4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |

881444-58-2 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2630-0186-2mg |

4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |

881444-58-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2630-0186-10mg |

4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |

881444-58-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2630-0186-30mg |

4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |

881444-58-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2630-0186-100mg |

4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |

881444-58-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2630-0186-20μmol |

4-methyl-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1,2,3-thiadiazole-5-carboxamide |

881444-58-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 |

4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide 関連文献

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

881444-58-2 (4-methyl-N-{4-(E)-2-phenyldiazen-1-ylphenyl}-1,2,3-thiadiazole-5-carboxamide) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬